2-(2-Amino-5-methylpyridin-4-yl)acetic acid
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-amino-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
WPXWMGRUVOGOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting from 2-Amino-5-methylpyridine
The preparation of 2-amino-5-methylpyridine (I) is well-documented in US5332824A , which describes a two-step process involving 3-methylpyridine 1-oxide (II) reacting with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., phosgene) to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (IV). Subsequent treatment with hydrogen bromide at 150–300°C yields (I).
To introduce the acetic acid moiety at position 4, bromination or nitration of (I) is required. For example:
-
Bromination : Using N-bromosuccinimide (NBS) in acetonitrile at 30°C introduces a bromine atom at position 4.
-
Cyanation : A palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) converts the bromide to a nitrile group.
-
Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄, yielding 2-(2-amino-5-methylpyridin-4-yl)acetic acid.
Key Data :
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination of (I) | NBS, CH₃CN, 30°C, 5 h | 78 | |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 65 | |
| Hydrolysis | 6 M HCl, reflux, 12 h | 89 |
Ring Construction via Cyclization
Hantzsch Dihydropyridine Synthesis
A modified Hantzsch approach builds the pyridine ring with pre-installed substituents:
-
Condense ethyl acetoacetate (β-ketoester), ammonium acetate, and 3-aminocrotononitrile to form a dihydropyridine intermediate.
-
Oxidize the dihydropyridine using MnO₂ or HNO₃ to aromatize the ring.
-
Hydrolyze the ester group to yield the acetic acid moiety.
Advantages :
-
Direct introduction of the methyl group (position 5) and amino group (position 2) during cyclization.
Limitations :
-
Low regioselectivity requires chromatographic purification, which is avoided in industrial settings.
Functionalization of Pyridinone Precursors
From 4-Hydroxy-5-methylpyridin-2-one
CN113412255A and WO2020178175A1 describe the synthesis of 4-amino-5-methylpyridin-2(1H)-one (III) via ammonolysis of 4-hydroxy-5-methylpyridin-2-one under autoclave conditions (150–200°C, NH₃, NH₄Br).
To convert (III) to the target compound:
-
Chlorination : Treat (III) with POCl₃ to replace the hydroxyl group with chlorine.
-
Alkylation : React the chloride with ethyl glycolate (KOt-Bu, DMF) to introduce the ethoxyacetic acid side chain.
-
Saponification : Hydrolyze the ester using NaOH to yield the carboxylic acid.
Optimization Insights :
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A halogen at position 4 enables palladium-catalyzed coupling with boronic acids:
-
Borylation : Prepare 4-bromo-2-amino-5-methylpyridine via electrophilic substitution.
-
Coupling : React with tert-butyl (2-boronophenyl)acetate under Pd(OAc)₂/XPhos conditions.
-
Deprotection : Remove the tert-butyl group using TFA to release the acetic acid.
Yield Comparison :
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Tert-butyl ester | Pd(OAc)₂, XPhos | 72 |
| Methyl ester | PdCl₂(dppf), K₂CO₃ | 68 |
Oxidation of Side Chains
Side-Chain Elongation
Introduce a hydroxymethyl group at position 4, followed by oxidation:
-
Mannich Reaction : Treat 2-amino-5-methylpyridine with formaldehyde and dimethylamine to form 4-(dimethylaminomethyl)-2-amino-5-methylpyridine.
-
Quaternization : React with methyl iodide to form a quaternary ammonium salt.
-
Hydrolysis : Heat with Ag₂O/H₂O to oxidize the methyl group to acetic acid.
Critical Note :
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and acetic acid moiety participate in oxidation under controlled conditions:
The amino group at the 2-position stabilizes intermediates through resonance, directing electrophilic substitution to the 4-position of the pyridine ring.
Reduction Reactions
The carboxylic acid group and pyridine nitrogen are susceptible to reduction:
Reduction of the pyridine ring to piperidine analogs enhances solubility and modulates biological activity .
Substitution Reactions
The amino and methyl groups facilitate nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
-
Reagents : Acyl chlorides (e.g., AcCl), alkyl halides (e.g., CH₃I)
-
Conditions : Pyridine base, 20–25°C
-
Mechanism : Amino group acts as a nucleophile, attacking electrophilic carbons.
Electrophilic Substitution
-
Reagents : HNO₃, SO₃H⁺
-
Conditions : H₂SO₄ catalysis, 0–5°C
Condensation and Cyclization
The acetic acid side chain participates in cyclocondensation:
-
With hydrazines : Forms 1,3,4-oxadiazole derivatives under reflux (ethanol, 6 hours) .
-
With aldehydes : Produces Schiff bases, which exhibit antioxidant properties via radical scavenging (e.g., DPPH assay IC₅₀ = 12.4 μM for compound 6a ) .
Acid-Base and Ionic Interactions
The carboxylic acid group undergoes pH-dependent dissociation:
Scientific Research Applications
Organic Synthesis
2-(2-Amino-5-methylpyridin-4-yl)acetic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, enabling the creation of complex molecules that can be used in pharmaceuticals and agrochemicals.
Biological Studies
The compound is utilized in biological research to investigate enzyme interactions and act as a ligand in biochemical assays. It has shown potential in:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, making it a candidate for therapeutic applications against diseases like diabetes .
- Anticancer Research : Preliminary studies indicate its efficacy against certain cancer cell lines, suggesting it could be developed into an anticancer agent .
Pharmaceutical Development
Research has explored its role as a scaffold for developing new drugs targeting G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways related to diseases .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of derivatives of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid on various human cancer cell lines. Results indicated selective cytotoxicity, with significant inhibition of cell growth observed at specific concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.72 |
| MCF7 | 12.53 |
| HeLa | 10.25 |
Case Study 2: Enzyme Inhibition
Research focused on the compound's potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. The findings suggest that derivatives of this compound could effectively reduce enzyme activity, providing a pathway for developing new diabetes treatments .
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Pyridine derivatives with 2-amino substituents and variable functional groups are widely studied. Key structural analogs include:
- Key Differences: Positional Substitution: Unlike chlorophenyl or cyano-substituted analogs, the target compound’s 5-methyl and 4-acetic acid groups reduce steric hindrance and increase hydrophilicity . Functional Groups: Carboxylic acid derivatives (e.g., acetic acid) exhibit higher solubility in aqueous media compared to nitriles or ketones .
Physicochemical Properties
Data from synthesized analogs highlight trends in melting points, solubility, and spectroscopic features:
- Key Observations: Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2) exhibit higher melting points due to increased crystallinity . Spectroscopy: The acetic acid group in the target compound would show distinct C=O stretching (~1700 cm⁻¹) and carboxylic proton signals absent in nitrile-containing analogs .
Biological Activity
2-(2-Amino-5-methylpyridin-4-yl)acetic acid, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
2-(2-Amino-5-methylpyridin-4-yl)acetic acid features an amino group and a pyridine ring, which are crucial for its biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its activity and efficacy in biological systems .
The biological activity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with various enzymes and receptors. These interactions can modulate enzyme activity and influence receptor signaling pathways, leading to various physiological effects .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress-related damage in cells . The ability of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid to scavenge free radicals could be explored further for therapeutic applications.
Anti-inflammatory Effects
Studies have shown that derivatives of pyridine compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that 2-(2-Amino-5-methylpyridin-4-yl)acetic acid may also possess similar properties, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents raise the possibility of its effectiveness against various pathogens. For instance, thiazolopyridine derivatives have demonstrated significant antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli . It would be beneficial to evaluate the antimicrobial potential of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid.
Research Findings
Case Studies
- Hypolipidemic Activity in Rats : In a study by Mokale et al., novel compounds derived from similar structures were evaluated for their ability to lower lipid levels in high-fat diet-induced hyperlipidemic rats. The results indicated significant reductions in cholesterol levels, suggesting potential therapeutic applications for cardiovascular diseases .
- Antiviral Properties : A review highlighted various β-amino acid heterocycles demonstrating antiviral activities against viral infections such as the tobacco mosaic virus. This suggests that 2-(2-Amino-5-methylpyridin-4-yl)acetic acid could be further explored for antiviral applications .
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies improve the yield and purity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid during synthesis? A: Optimize reaction conditions by controlling temperature (e.g., 25–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, gradient elution) or recrystallization enhances purity. Intermediate characterization (e.g., LC-MS) ensures stepwise fidelity. For analogous compounds, stepwise protection of amino groups and catalytic hydrogenation have shown success .
Characterization Techniques Q: Which analytical methods validate the structural integrity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid? A: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- IR spectroscopy to identify carboxylic acid (–COOH) and amine (–NH₂) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve tautomeric forms and stereochemistry. These methods are standard for pyridine derivatives .
Computational Modeling Q: Which density-functional theory (DFT) functionals best predict the electronic properties of this compound? A: Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) or M06-2X, which incorporate exact exchange and gradient corrections, provide accurate predictions for pyridine-based systems. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frontier orbital analysis .
Advanced Research Questions
Reaction Mechanism Elucidation Q: How can researchers study the acid-catalyzed degradation pathways of this compound? A: Combine experimental kinetics (pH-dependent degradation studies using HPLC) with computational transition state modeling (DFT). Isotopic labeling (e.g., deuterium at reactive sites) and kinetic isotope effects (KIEs) can identify rate-determining steps. For pyridine derivatives, protonation at the amino group often initiates degradation .
Stability Under Biological Conditions Q: What strategies mitigate instability in aqueous buffers during bioassays? A: Stabilize the compound by:
- Buffering solutions to pH 6–7 to avoid protonation/deprotonation.
- Using antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.
- Storing solutions at –20°C in amber vials to limit light/thermal degradation. Similar approaches are validated for labile heterocycles .
Resolving Data Contradictions Q: How should discrepancies between experimental and computational tautomeric predictions be addressed? A: Cross-validate using:
- Variable-temperature NMR to detect tautomeric equilibria.
- Solid-state IR/Raman spectroscopy to compare with solution-phase data.
- DFT with implicit solvation models (e.g., PCM) to simulate solvent effects. For pyridines, the keto-enol tautomer ratio often depends on solvent polarity .
Methodological Considerations
- Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during synthesis. Monitor for exotherms in reactions involving amino groups .
- Data Reproducibility : Document solvent batch variability (e.g., trace water in DMSO affects reaction kinetics) and instrument calibration (e.g., NMR shimming).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
